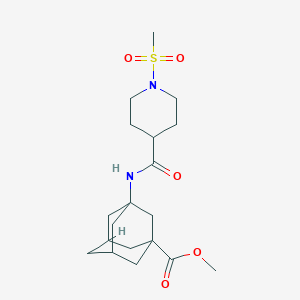

3-(2,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

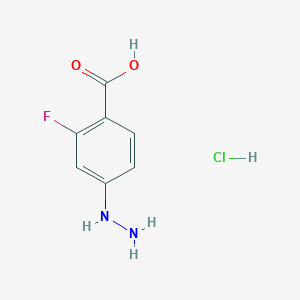

3-(2,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one, also known as UWA-101, is a novel psychoactive compound that belongs to the class of synthetic cathinones. It has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to interact with the central nervous system.

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

Azetidin-2-one derivatives have been explored for their potential in antimicrobial and antitubercular therapies. For instance, novel trihydroxy benzamido azetidin-2-one derivatives synthesized from galloyl hydrazide and chloroacetyl chloride showed significant in vitro antibacterial, antifungal, and antitubercular activities, with some compounds exhibiting minimum inhibitory concentration (MIC) values equivalent to standard drugs like isoniazid (Ilango & Arunkumar, 2011).

Antimitotic Compounds

Research on azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core has contributed to the development of antimitotic compounds. These compounds, with various substituents, have been studied for their potential in disrupting cellular processes, which is a valuable trait in cancer treatment (Twamley, O’Boyle, & Meegan, 2020).

Synthetic Methodologies

Azetidin-2-ones have also been utilized as key intermediates in synthetic chemistry. For instance, cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones served as starting products for synthesizing bicyclic β-lactams and further converting into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing a novel pathway in drug design and synthesis (Mollet, D’hooghe, & Kimpe, 2012).

Antioxidant and Anti-inflammatory Properties

Some azetidin-2-one derivatives have demonstrated significant antioxidant and anti-inflammatory activities, contributing to their potential therapeutic applications beyond antimicrobial and antitubercular effects. This includes novel pyrazole chalcones with promising free radical scavenging and antimicrobial activities (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).

Catalytic Asymmetric Addition

Azetidin-2-ones have been used in the development of catalysts for asymmetric additions, enhancing the synthetic toolkit for producing chiral molecules. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has shown effectiveness in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008).

Propriétés

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-22-12-5-3-11(14(7-12)23-2)4-6-15(21)20-8-13(9-20)24-10-16(17,18)19/h3,5,7,13H,4,6,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBVWNVZCXDOFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)OCC(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2989445.png)

![Isopropyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2989447.png)

![[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride](/img/structure/B2989453.png)

![N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2989460.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2989466.png)